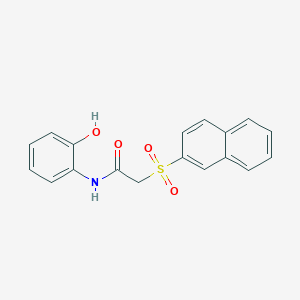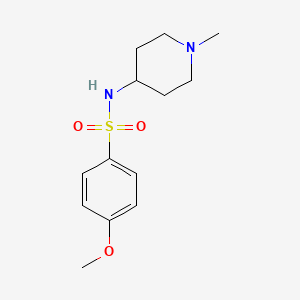
N-(2-hydroxyphenyl)-2-(2-naphthylsulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyphenyl)-2-(2-naphthylsulfonyl)acetamide, commonly known as NSC745887, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. NSC745887 is a small molecule that has been shown to have anti-cancer and anti-inflammatory properties.
Mécanisme D'action
NSC745887 exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways in cells. Specifically, it has been shown to inhibit the activity of the proteasome, a complex of proteins that is involved in the degradation of proteins in cells. Inhibition of the proteasome leads to the accumulation of proteins in cells, which can lead to cell death. NSC745887 has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
NSC745887 has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and inhibit the growth of cancer cells. In addition, NSC745887 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
NSC745887 has a number of advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. In addition, it has been shown to have potent anti-cancer and anti-inflammatory properties. However, there are also limitations to its use in lab experiments. NSC745887 has a low solubility in water, which can make it difficult to work with in certain experimental conditions. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are a number of future directions for research on NSC745887. One area of research could be to further elucidate its mechanism of action. This could involve studying its effects on specific signaling pathways and enzymes in cells. Another area of research could be to investigate its potential as a therapeutic agent for other diseases, such as autoimmune disorders. Finally, research could be conducted to develop more efficient synthesis methods for NSC745887, which could make it more widely available for research purposes.
Conclusion
NSC745887 is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. It has been shown to have anti-cancer and anti-inflammatory properties, and its mechanism of action involves the inhibition of certain enzymes and signaling pathways in cells. While there are limitations to its use in lab experiments, there are also a number of future directions for research on NSC745887. Overall, NSC745887 has the potential to be a valuable tool in the development of new therapies for a variety of diseases.
Méthodes De Synthèse
NSC745887 can be synthesized using a multi-step process involving the reaction of 2-naphthylsulfonyl chloride and 2-amino-4-methylphenol with ethyl chloroacetate. The resulting product is then hydrolyzed to yield NSC745887. The synthesis of NSC745887 is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
NSC745887 has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In addition, NSC745887 has anti-inflammatory properties and has been shown to reduce inflammation in animal models.
Propriétés
IUPAC Name |
N-(2-hydroxyphenyl)-2-naphthalen-2-ylsulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c20-17-8-4-3-7-16(17)19-18(21)12-24(22,23)15-10-9-13-5-1-2-6-14(13)11-15/h1-11,20H,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMODRMKFVKYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC(=O)NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-chloro-2-thienyl)carbonyl]-4-methylpiperidine](/img/structure/B5009313.png)

![2-(2-chloro-4,6-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5009343.png)
![1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-methyl-4-phenylpiperazine](/img/structure/B5009350.png)
![3-bromo-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5009365.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B5009369.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-furylmethyl)benzamide](/img/structure/B5009374.png)
![N-isopropyl-5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5009377.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide](/img/structure/B5009389.png)

![2-ethyl-7-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5009406.png)
![4-hydroxy-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]benzohydrazide](/img/structure/B5009415.png)
![3'-hydroxy-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5009421.png)
